![molecular formula C22H20N2O3 B2680316 3-methyl-5-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1031624-73-3](/img/structure/B2680316.png)
3-methyl-5-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 4-(Benzo[d][1, 3]dioxol-5-yl)-2-(2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-6-(naphthalen-2-yl) nicotinonitrile was achieved through the reaction of a hydrazide with ethylacetoacetate .Molecular Structure Analysis
The molecular structure of this compound includes a naphthalene group attached to a benzo[b][1,4]diazepinone core via an oxyacetyl linker. The presence of the naphthalene group suggests that the compound may exhibit aromatic properties.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been detailed, similar compounds have been synthesized via reactions with benzoylchloride and appropriate aldehydes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 360.413. Other physical and chemical properties such as melting point, solubility, and spectral data are not provided in the available resources.Applications De Recherche Scientifique
Antimicrobial Applications
Compounds synthesized through the reaction of specific precursors and benzene-1,2-diamine have shown promising antimicrobial activity. Specifically, variations of the compound with electron withdrawing and electron releasing groups have demonstrated significant antibacterial and antifungal effects. This suggests that derivatives of the original compound might possess useful antimicrobial properties, with potential applications in developing new antimicrobial agents (Kottapalle & Shinde, 2021).
Antipsoriatic Activity
A study on a benzodiazepine derivative similar in structure to the target compound revealed its potential in treating psoriasis. This derivative was found to suppress keratinocyte proliferation and reduce epidermal hyperplasia in both psoriatic and nonpsoriatic human skin, suggesting its utility as a therapeutic agent for psoriasis and related skin conditions (Bhagavathula et al., 2008).
Synthetic Chemistry and Medicinal Chemistry Applications
Research in synthetic and medicinal chemistry has explored the creation of functionalized molecules for various therapeutic purposes. For instance, the synthesis of novel structures through methods like the Buchner reaction of methyl 2-(3-arylisoxazol-5-yl)-2-diazoacetates with benzene and naphthalene leads to products with potential pharmaceutical applications, illustrating the versatility of compounds within this chemical class in drug development (Serebryannikova et al., 2021).
Catalysis and Material Science
Further research into related compounds highlights their role in catalysis and material science, such as the development of photosensitive materials. A study involving the synthesis of photosensitive poly(benzoxazole) precursors demonstrates the potential of benzodiazepine derivatives in creating advanced materials with specific light-sensitive properties, which could have wide-ranging applications in photolithography and electronic device manufacturing (Ebara et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-5-(2-naphthalen-2-yloxyacetyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-13-24(20-9-5-4-8-19(20)23-22(15)26)21(25)14-27-18-11-10-16-6-2-3-7-17(16)12-18/h2-12,15H,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKUANGWZSHASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

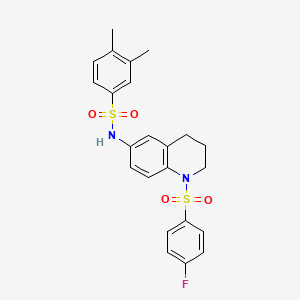
![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2680237.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2680238.png)
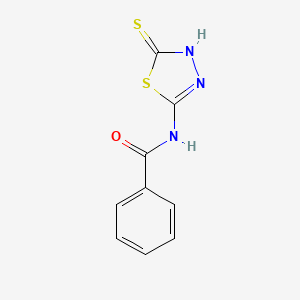
![3',4'-dichloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2680241.png)
![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2680242.png)
![5-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2680244.png)

![Thiomorpholin-4-yl-[4-[[4-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2680247.png)
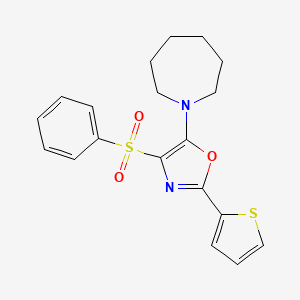
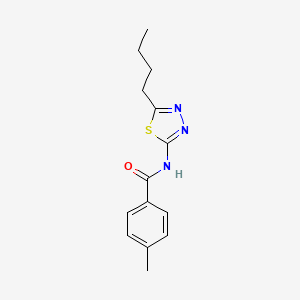
![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680251.png)
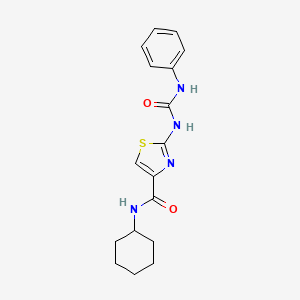
![3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2680254.png)